Mordant red 19

描述

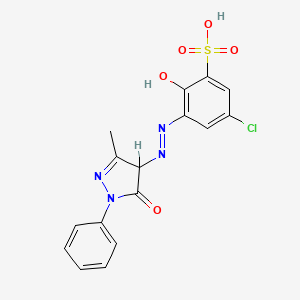

Structure

3D Structure

属性

CAS 编号 |

25746-81-0 |

|---|---|

分子式 |

C16H13ClN4O5S |

分子量 |

408.8 g/mol |

IUPAC 名称 |

5-chloro-2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C16H13ClN4O5S/c1-9-14(16(23)21(20-9)11-5-3-2-4-6-11)19-18-12-7-10(17)8-13(15(12)22)27(24,25)26/h2-8,14,22H,1H3,(H,24,25,26) |

InChI 键 |

LSFNRVBPDLEXDS-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)C3=CC=CC=C3 |

其他CAS编号 |

25746-81-0 |

同义词 |

5-chloro-3-((4,5-dihydro-3-methyl-5-hydroxy-1-phenyl)-1H-pyrazol-4-yl)azol-2-hydroxy-benzensulfonic acid monosodic salt Mordant Red 19 |

产品来源 |

United States |

Foundational & Exploratory

Mordant Red 19 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 19, also known by several other names including C.I. 18735 and Superchrome Red G, is an azo dye.[1][2][3] Azo dyes are organic compounds characterized by the presence of a diazene (B1210634) functional group (R−N=N−R′), and they constitute a significant class of synthetic colorants.[1] this compound is specifically classified as a mordant dye, meaning it requires the use of a mordant—typically a metal ion—to bind to the substrate being colored, thereby improving the fastness of the dye.[3][4] It is commonly used in the textile industry for dyeing fabrics, often in conjunction with chromium salts.[3] Beyond its role in textiles, this compound has found applications in analytical chemistry, notably as a fluorescent reagent for the determination of trace metals.

Chemical Structure and Properties

This compound is an organic compound whose sodium salt is the most common form.[3] The chemical structure is characterized by a substituted benzenesulfonic acid group linked to a pyrazolone (B3327878) derivative through an azo bridge.

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | sodium (E)-5-chloro-2-hydroxy-3-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate | [5] |

| Synonyms | C.I. 18735, Acid Chrome Red 5G, Superchrome Red G, Metachrome Red 5G | [3][5] |

| CAS Number | 1934-24-3 (sodium salt) | [3] |

| Molecular Formula | C₁₆H₁₂ClN₄NaO₅S | [5][6] |

| Molecular Weight | 430.80 g/mol | [6] |

| Appearance | Red powder | [7] |

| Solubility | Soluble in water (forms an orange-red solution), soluble in ethanol (B145695) (forms a brown-light orange solution), soluble in acetone (B3395972) and Cellosolve, insoluble in other organic solvents. | [6] |

Spectral Properties

| Spectral Data | Value | Reference(s) |

| UV-Vis Absorbance Peak | 196 nm | [2] |

| Fluorescence | Excitation: 478 nm, Emission: 555 nm (when complexed with aluminum) | [1][8][9] |

Chemical Synthesis

The synthesis of this compound is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction.[6]

A brief outline of the synthesis is as follows:

-

Diazotization: 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, in this case, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, to form the final this compound molecule.[6]

A detailed, step-by-step experimental protocol for the synthesis is not extensively documented in the readily available scientific literature.

Experimental Protocols

Fluorimetric Determination of Aluminum

This compound can be used as a sensitive and selective reagent for the spectrofluorimetric determination of trace amounts of aluminum.[1][8][9] The method is based on the formation of a fluorescent complex between aluminum ions and this compound.

Materials:

-

This compound solution

-

Buffer solution (pH 5.15)

-

Standard aluminum solutions

-

n-propylic alcohol

-

Phenanthroline solution

-

Ultrapure water

-

Spectrofluorometer

Procedure:

-

Reagent Preparation:

-

Sample Preparation:

-

Measurement:

-

Quantification:

-

Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standard aluminum solutions.

-

Determine the concentration of aluminum in the unknown sample by comparing its fluorescence intensity to the calibration curve. The limit of detection for this method has been reported to be as low as 0.4 ppb.[1][8][9]

-

Visualizations

Caption: Chemical structure of this compound (sodium salt).

Caption: Workflow for the fluorimetric determination of aluminum using this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. icolorpalette.com [icolorpalette.com]

- 5. medkoo.com [medkoo.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Fluorimetric determination of aluminum traces in hemodialysis solutions using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Mordant Red 19 (CAS: 1934-24-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mordant Red 19 (CAS No. 1934-24-3), an azo dye belonging to the mordant class. It details its chemical and physical properties, synthesis, applications, experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a single azo dye characterized by its ability to form coordination complexes with metal ions (mordants), which fix the dye to substrates, enhancing fastness properties.[1][2] It is typically supplied as a sodium salt.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 1934-24-3 | [3] |

| C.I. Name | This compound, 18735 | [3] |

| Molecular Formula | C₁₆H₁₂ClN₄NaO₅S | [3][4] |

| Molecular Weight | 430.80 g/mol | [3][4] |

| IUPAC Name | sodium (E)-5-chloro-2-hydroxy-3-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate | [4] |

| Synonyms | Acid Chrome Red 5G, Superchrome Red G, Fast Chrome Red 5G | [3][4] |

| Appearance | Red powder | [5] |

| Elemental Analysis | C: 44.61%; H: 2.81%; Cl: 8.23%; N: 13.01%; Na: 5.34%; O: 18.57%; S: 7.44% | [4] |

Table 2: Solubility and Behavior in Reagents

| Solvent/Reagent | Observation | Reference |

| Water | Soluble (forms an orange-red solution) | [3] |

| Ethanol | Slightly soluble (forms a brown-light orange solution) | [3] |

| Acetone, Cellosolve | Soluble | [3] |

| Other Organic Solvents | Insoluble | [3] |

| Concentrated H₂SO₄ | Forms a yellow-orange solution; dilution yields a yellow color with a slight precipitate | [3] |

| Concentrated HNO₃ | Forms a shallow olive-brown solution | [3] |

| 10% NaOH (aq) | Added to the aqueous dye solution, it turns yellow-orange | [3] |

Synthesis of this compound

The manufacturing process for this compound involves a two-step chemical reaction: the diazotization of an aromatic amine followed by an azo coupling reaction.[3][6][7]

Experimental Protocol: Synthesis

-

Diazotization : 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.

-

Azo Coupling : The resulting diazonium salt is then reacted with a coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, under controlled pH conditions to yield the final this compound dye.[3][6][7]

Applications

The primary applications of this compound are in the textile industry and analytical chemistry.

This compound is used for dyeing protein fibers.[6] It requires a metallic salt (mordant), typically one containing chromium, to form an insoluble complex within the fiber, which imparts high fastness to light and washing.[1][2] It is suitable for dyeing loose wool, wool tops, blankets, and other woolen fabrics.[6]

Experimental Protocol: General Post-Mordant Dyeing of Wool

This protocol is a representative method for applying mordant dyes to wool and can be adapted for this compound.

-

Scouring : Wash the wool fiber in a neutral soap solution to remove impurities and ensure even dye uptake. Rinse thoroughly.

-

Dyeing :

-

Prepare a dyebath with a 40:1 liquor ratio (e.g., 4 liters of water for 100g of wool).

-

Dissolve 1-3% of this compound (on weight of fiber) in hot water and add it to the dyebath.

-

Add 2-4% acetic acid to achieve a pH of 4.5-5.5.[8]

-

Immerse the wet, scoured wool. Gradually raise the temperature to 100°C over 45-60 minutes.

-

Hold at this temperature for 60-90 minutes, stirring periodically.[8]

-

Allow the dyebath to cool.

-

-

Mordanting (Post-mordant Method) :

-

To the cooled dyebath, add 1-3% potassium dichromate (mordant).

-

Bring the temperature back to 100°C and hold for an additional 45-60 minutes.[8]

-

-

Rinsing and Drying :

-

Let the dyebath cool completely.

-

Remove the wool, rinse with warm water, then cold water, until the water runs clear.

-

Dry the wool away from direct sunlight.

-

This compound has been utilized as a fluorescent probe for the determination of aluminum traces in hemodialysis solutions.[4][9] The dye forms a complex with aluminum, and the resulting fluorescence can be measured to quantify the concentration of the metal ion.

Experimental Protocol: Fluorimetric Determination of Aluminum (Conceptual)

-

Sample Preparation : Obtain the aqueous sample (e.g., dialysis solution) to be analyzed.

-

Reagent Preparation : Prepare a stock solution of this compound in an appropriate solvent. Prepare a buffer solution to maintain the optimal pH for complex formation.

-

Complexation : Add the this compound solution and the pH buffer to the sample. Allow time for the complex between the dye and aluminum ions to form.

-

Measurement : Use a spectrofluorometer to measure the fluorescence intensity of the solution at the specific excitation and emission wavelengths for the aluminum-dye complex.

-

Quantification : Compare the fluorescence intensity of the sample to a calibration curve prepared from standard solutions of known aluminum concentrations to determine the aluminum content in the sample.

Toxicology and Safety

While specific toxicological data for this compound is limited, general safety precautions for azo dyes and the information from its Safety Data Sheet (SDS) should be strictly followed.[5] Azo dyes as a class are known for the potential, under reductive conditions, to cleave into their constituent aromatic amines, some of which may be hazardous.[10]

Table 3: Handling and Safety Information

| Aspect | Precaution | Reference |

| Handling | Handle in a well-ventilated area. Avoid dust formation. Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles. | [5] |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials. | [5] |

| Firefighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary. | [5] |

| Spill Response | Evacuate personnel. Remove ignition sources. Collect spillage without creating dust and place in a suitable, closed container for disposal. Prevent entry into drains. | [5] |

| Disposal | Dispose of via a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not contaminate water or soil. | [5] |

Table 4: First Aid Measures

| Exposure Route | Procedure | Reference |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [5] |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dayglo Color Corporation [dayglo.in]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. medkoo.com [medkoo.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 7. This compound CAS#: 1934-24-3 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sdc.org.uk [sdc.org.uk]

A Comprehensive Technical Guide to the Synonyms and Identification of C.I. Mordant Red 19

This document provides a detailed overview of the synonyms, chemical identifiers, and related nomenclature for C.I. Mordant Red 19, a synthetic azo dye. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require precise identification of this chemical compound.

Chemical Identity and Synonyms

C.I. This compound is an organic compound classified as a mordant azo dye.[1][2] It is typically used in textile dyeing, often in conjunction with a chromium mordant.[1][2] The compound is most commonly available as a sodium salt.[1][2]

The following table summarizes the various names and identifiers associated with C.I. This compound, providing a clear reference for its identification.

| Identifier Type | Value |

| C.I. Name | This compound[3] |

| C.I. Number | 18735[1][3] |

| CAS Registry No. | 1934-24-3 (sodium salt)[1][2][3][4] |

| IUPAC Name | sodium (E)-5-chloro-2-hydroxy-3-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate[4][5] |

| Molecular Formula | C₁₆H₁₂ClN₄NaO₅S[3][4][5] |

| Molecular Weight | 430.80 g/mol [3][5] |

| EINECS Number | 217-701-4[4][5] |

A variety of synonyms and trade names are used for C.I. This compound in commercial and research contexts. These are detailed in the table below.

| Synonym / Trade Name |

| Acid Chrome Red 5G[4][6] |

| Acid this compound[7] |

| Bitachrome Red ME[3] |

| Chrome Red 5G[1][3] |

| Chrome Red 3G[1] |

| Durochrome Red 5G[1] |

| Eriochrome Red 4G[1] |

| Eriochromal Red 4G[1] |

| Fast Chrome Red 5G[3] |

| Magracrom Red 5G[1] |

| Metachrome Red 5G[1] |

| Monochrome Red 5G[1] |

| NSC 326195[4][6] |

| Omega Chrome Red ME[7] |

| Solochrome Fast Red[1] |

| Superchrome Red G[1][4][6] |

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical and synonymous relationships between the primary identifiers and various names for C.I. This compound.

Disclaimer: This document is intended for informational purposes for a technical audience. While compiled from various sources, it is recommended to consult primary safety and technical data sheets for specific applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikiwand [wikiwand.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. medkoo.com [medkoo.com]

- 5. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound (C.I.) [chembk.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Mordant Red 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 19, also known by its Colour Index name C.I. 18735, is a monoazo dye notable for its application in the textile industry as a mordant dye, typically in conjunction with chromium salts to produce a brilliant red color.[1] Its chemical structure, 5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)azo)benzenesulfonic acid, dictates its dyeing properties and its synthesis via a classical azo coupling reaction.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, a summary of key reactants, and a visualization of the synthetic pathway.

Core Synthesis Pathway

The manufacturing process for this compound is a two-step synthesis involving:

-

Diazotization of an aromatic amine, 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid.

-

Azo coupling of the resulting diazonium salt with a coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.[2]

This process is a well-established method for the production of a wide range of azo dyes. The following sections provide a detailed experimental protocol for this synthesis.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a suspension of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in water is prepared.

-

Concentrated hydrochloric acid is added to the suspension to form the hydrochloride salt of the amine.

-

The mixture is cooled to 0-5 °C using an ice-salt bath with continuous stirring.

-

A pre-cooled aqueous solution of sodium nitrite (B80452) is added dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The addition is typically carried out over 20-30 minutes.

-

After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure the diazotization is complete. The completion of the reaction can be monitored by testing for the absence of the primary aromatic amine using a suitable analytical method (e.g., TLC or reaction with a coupling agent on a spot plate).

Step 2: Azo Coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

-

In a separate beaker, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one is dissolved in an aqueous solution of sodium hydroxide (B78521) to form the corresponding phenoxide salt, which is a more active coupling species.

-

The solution of the coupling component is cooled to 0-5 °C.

-

The cold diazonium salt solution prepared in Step 1 is then slowly added to the cooled solution of the coupling component with vigorous stirring.

-

The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the addition of a sodium carbonate solution as needed. This is crucial for the coupling reaction to proceed efficiently.

-

The coupling reaction is typically rapid, and the dye precipitates out of the solution as a colored solid.

-

The reaction mixture is stirred for an additional 1-2 hours at a low temperature to ensure complete coupling.

Step 3: Isolation and Purification

-

The precipitated this compound is collected by filtration.

-

The filter cake is washed with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain a product of high purity.

-

The purified dye is then dried in an oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.

Data Presentation

Table 1: Key Reactants and Their Properties

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid | C₆H₆ClNO₄S | 223.64 | Diazo Component |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | C₁₀H₁₀N₂O | 174.19 | Coupling Component |

| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | HCl | 36.46 | Acid Catalyst |

| Sodium Hydroxide | NaOH | 40.00 | Base for Coupling |

| Sodium Carbonate | Na₂CO₃ | 105.99 | pH Control |

Mandatory Visualization

Caption: Synthesis pathway of this compound.

Conclusion

The synthesis of this compound is a classic example of azo dye production, employing a straightforward diazotization and azo coupling reaction sequence. Careful control of reaction parameters, particularly temperature and pH, is essential for achieving a high yield and purity of the final product. This technical guide provides a foundational understanding of the manufacturing process, which can be adapted and scaled for industrial production. Further research and development may focus on optimizing reaction conditions, exploring alternative synthetic routes, and investigating the application of this compound in various fields beyond traditional textile dyeing.

References

An In-depth Technical Guide to the Solubility of Mordant Red 19

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Mordant Red 19 (C.I. 18735), an azo dye with applications in various industrial and research settings. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for the quantitative determination of its solubility in various solvents.

Introduction to this compound

This compound, also known as Superchrome Red G, is a synthetic azo dye.[1][2] Its chemical structure contains an azo bond (-N=N-) linking two aromatic rings.[1] The molecule's properties, including its solubility, are influenced by its functional groups and overall structure. It is commonly used in textile dyeing, often in conjunction with a chromium mordant to form an insoluble complex on the fabric.

Chemical and Physical Properties:

-

Molecular Formula: C₁₆H₁₂ClN₄NaO₅S[3]

-

Molecular Weight: 430.80 g/mol [3]

-

CAS Registry Number: 1934-24-3 (sodium salt)[1]

-

Appearance: Red powder[2]

Solubility Profile of this compound

| Solvent | Qualitative Solubility | Source |

| Water | Soluble (forms an orange-red solution) | [3] |

| Ethanol | Soluble to a certain extent (forms a brown-light orange solution) | [3] |

| Acetone | Soluble | [3] |

| Cellosolve (2-ethoxyethanol) | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Other Organic Solvents | Insoluble | [3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is required. The saturation shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This method involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution in contact with the undissolved solid. The undissolved solid is then separated from the saturated solution by filtration or centrifugation. The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Materials and Apparatus

-

Solute: this compound (high purity)

-

Solvents: A range of analytical grade solvents (e.g., deionized water, ethanol, methanol, acetone, dimethylformamide, etc.)

-

Apparatus:

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker with a temperature-controlled chamber

-

Constant temperature water bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

-

Centrifuge (optional)

-

UV-Vis Spectrophotometer or HPLC system with a suitable detector (e.g., DAD or UV-Vis)

-

Experimental Procedure

-

Preparation of Stock Standards (for calibration):

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. These will be used to create a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation even after equilibration.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in a constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. The filter material should be chemically inert to the solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Analysis:

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a standard solution.

-

Measure the absorbance of the prepared standard solutions at the λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted, filtered sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, injection volume, and detector wavelength) for the separation and quantification of this compound.

-

Inject the standard solutions to create a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted, filtered sample.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Spectroscopic Properties of Mordant Red 19

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Red 19, also known by its Colour Index designation C.I. 18735, is a monoazo dye belonging to the mordant class of colorants.[1][2] These dyes are characterized by their ability to form coordination complexes with metal ions, or "mordants," which fix the dye to the substrate, enhancing properties such as light and wash fastness.[3] While widely used in the textile industry, a comprehensive understanding of its absorption and emission spectral properties is crucial for its application in other scientific and technological fields, including analytical chemistry and potentially as a biological stain.

This technical guide aims to provide a detailed overview of the available spectroscopic data for this compound. However, it is important to note that publicly accessible, peer-reviewed data on the specific absorption maximum in the visible range and the emission spectrum of this compound is exceptionally scarce. One commercial supplier reports an absorbance peak at 196 nm, which lies in the far ultraviolet region and is not responsible for the dye's characteristic red color.[4] This guide will, therefore, also present generalized experimental protocols for the spectroscopic analysis of azo and mordant dyes, which can be applied to generate the necessary data for this compound.

Spectroscopic Data

A thorough search of scientific literature and chemical databases reveals a significant gap in the detailed photophysical characterization of this compound. The available quantitative data is summarized below.

| Parameter | Value | Remarks |

| Absorption Maximum (λmax) | 196 nm | This value is in the far UV region and does not correspond to the visible color of the dye. Data for the primary absorption in the visible spectrum is not readily available in the searched literature.[4] |

| Emission Maximum (λem) | Data Not Available | No experimental data on the fluorescence or phosphorescence of this compound was found. Many azo dyes are known to be non-fluorescent or weakly fluorescent.[5] |

| Molar Absorptivity (ε) | Data Not Available | The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, has not been reported for this compound. |

| Quantum Yield (Φ) | Data Not Available | The fluorescence quantum yield, which describes the efficiency of the emission process, is unknown. |

Experimental Protocols

To address the lack of specific data, the following sections provide detailed, generalized methodologies for determining the absorption and emission spectra of dyes such as this compound.

Determination of Absorption Spectrum

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of this compound to determine its maximum absorption wavelength (λmax) and molar absorptivity (ε).

Materials and Equipment:

-

This compound (C.I. 18735, CAS 1934-24-3 for the sodium salt)[1][2]

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from approximately 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra of each of the prepared working solutions over a wavelength range of at least 200-800 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) in the visible region of the spectrum.

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration, calculate the molar absorptivity (ε). A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

-

Determination of Emission Spectrum

This protocol describes the methodology for measuring the fluorescence emission and excitation spectra of this compound.

Materials and Equipment:

-

Solutions of this compound prepared as in the absorption protocol

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length, four polished sides)

-

Spectroscopic grade solvent

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the estimated emission maximum (if unknown, a preliminary scan is needed).

-

Scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex), which should correspond to an absorption peak.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λex.

-

Scan the emission monochromator over a range of wavelengths starting from λex to longer wavelengths to record the fluorescence emission spectrum and identify the emission maximum (λem).

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and a standard fluorescent dye with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).

-

The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where Φr is the quantum yield of the reference, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and reference, respectively.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of the experimental procedures for determining the absorption and emission spectra of a dye like this compound.

Caption: Workflow for determining absorption and emission spectra.

Signaling Pathways and Logical Relationships

As this compound is a synthetic dye, it is not directly involved in biological signaling pathways. However, the principles of light absorption and emission can be represented as a logical relationship.

Caption: Energy transitions in absorption and fluorescence.

Conclusion

This technical guide has synthesized the currently available information on the absorption and emission spectra of this compound. The notable absence of comprehensive, publicly available data highlights a clear area for future research. The provided generalized experimental protocols offer a robust framework for researchers to systematically characterize the photophysical properties of this and other similar dyes. Such data is essential for expanding the application of this compound beyond traditional dyeing into more advanced scientific and technological domains. It is recommended that any future work on this dye includes a thorough spectroscopic analysis to fill the existing knowledge gap.

References

A Technical Guide to the Fluorescence Quantum Yield of Mordant Red 19

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Mordant Red 19

This compound, also known as C.I. 18735, is an organic compound classified as a mordant azo dye.[1] Its chemical structure consists of a substituted pyrazolone (B3327878) moiety linked to a chlorosulfonated phenyl group via an azo bridge. This class of dyes is known for forming coordination complexes with metal ions (mordants), which fix the dye to textile fibers. While primarily used as a colorant, the presence of a conjugated π-system in its structure suggests the potential for fluorescence. An understanding of its fluorescence quantum yield is crucial for exploring potential applications in areas such as biological imaging or sensing, where the efficiency of light emission is a critical parameter.

Quantitative Data Summary

Due to the lack of a published fluorescence quantum yield for this compound, this section summarizes its known chemical and limited spectral properties.

| Property | Value/Description | Source |

| Chemical Formula | C₁₆H₁₃ClN₄O₅S | [1] |

| Molar Mass | 408.81 g/mol | [1] |

| IUPAC Name | 5-Chloro-2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzenesulfonic acid | [1] |

| Absorption Maxima (λabs) | 285 nm and 495 nm (in ethanol) | [2] |

| Fluorescence Maxima (λem) | 324 nm and 640 nm (in ethanol) | [2] |

| Stokes Shift | 39 nm and 145 nm (in ethanol, corresponding to the respective absorption/emission pairs) | [2] |

| Fluorescence Quantum Yield (Φf) | Not reported in the literature. |

Experimental Protocols for Quantum Yield Determination

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It can be determined by two primary methods: the relative method and the absolute method.

Relative Method (Comparative Method)

This is the more common method and involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield.[3]

3.1.1. Materials and Equipment

-

Spectrofluorometer: With a monochromatic excitation source and an emission detector. The instrument should have capabilities for corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

-

Solvent: A spectroscopic grade solvent in which both the sample and the standard are soluble and stable.

-

Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to this compound. For an emission around 640 nm, a standard like Rhodamine 101 (Φf ≈ 1.0 in ethanol) could be considered.

-

This compound Sample

-

Volumetric flasks and pipettes

3.1.2. Experimental Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of both this compound and the fluorescence standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions of both the sample and the standard from their respective stock solutions. The concentrations should be adjusted to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[3]

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each solution using the spectrofluorometer.

-

The excitation and emission slit widths should be kept constant for all measurements.

-

Ensure that the emission spectra are corrected for the instrument's response.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.

-

-

Calculation of Quantum Yield: The quantum yield of the sample (Φf_X) is calculated using the following equation:

Φf_X = Φf_S * (Grad_X / Grad_S) * (n_X² / n_S²)

Where:

-

Φf_S is the quantum yield of the standard.

-

Grad_X and Grad_S are the gradients of the plots for the sample and the standard, respectively.

-

n_X and n_S are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Absolute Method

The absolute method for determining the fluorescence quantum yield does not require a reference standard and directly measures the ratio of emitted to absorbed photons. This is typically achieved using an integrating sphere.[4]

3.2.1. Materials and Equipment

-

Spectrofluorometer: Equipped with an integrating sphere accessory.

-

Monochromatic Light Source: A laser or a monochromated lamp.

-

Detector: A calibrated detector sensitive to the excitation and emission wavelengths.

-

This compound Sample

-

Solvent: Spectroscopic grade.

-

Cuvette: For holding the sample within the integrating sphere.

3.2.2. Experimental Procedure

-

Blank Measurement (Scattering):

-

Place the cuvette containing only the solvent inside the integrating sphere.

-

Irradiate the cuvette with the monochromatic excitation light.

-

Record the spectrum of the scattered excitation light. This provides a measure of the total number of photons entering the sphere.

-

-

Sample Measurement (Emission and Scattering):

-

Place the cuvette containing the this compound solution in the integrating sphere.

-

Irradiate the sample with the same monochromatic excitation light.

-

Record the full spectrum, which will include the fluorescence emission from the sample and the unabsorbed, scattered excitation light.

-

-

Data Analysis:

-

Integrate the area of the emission peak in the sample measurement to get the number of emitted photons (L_em).

-

Integrate the area of the excitation peak in both the blank (E_a) and sample (E_c) measurements. The difference (E_a - E_c) gives the number of absorbed photons.

-

-

Calculation of Quantum Yield: The absolute quantum yield (Φf) is calculated as:

Φf = L_em / (E_a - E_c)

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the determination of fluorescence quantum yield.

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Caption: Workflow for Absolute Fluorescence Quantum Yield Determination.

Discussion and Conclusion

The fluorescence quantum yield of this compound has not been reported in the scientific literature. However, based on studies of other pyrazolone-based azo dyes, it is reasonable to hypothesize that its fluorescence properties will be highly sensitive to the solvent environment. Some pyrazolone derivatives exhibit strong fluorescence with high quantum yields (0.71-0.83) in aqueous media, while others are poorly emissive in common organic solvents.[5] This suggests that factors such as solvent polarity, viscosity, and the potential for hydrogen bonding could significantly influence the non-radiative decay pathways of the excited state of this compound.

The presence of the azo group (-N=N-) in many dyes is often associated with low fluorescence due to efficient non-radiative decay through trans-cis isomerization. However, structural constraints or specific electronic effects can inhibit this process and lead to significant fluorescence.

For professionals in drug development and research, the direct measurement of the fluorescence quantum yield of this compound using the detailed protocols provided in this guide is essential for any application that seeks to leverage its potential luminescent properties. The choice between the relative and absolute method will depend on the available instrumentation. The relative method is often more accessible, while the absolute method provides a direct measurement without reliance on standards. Accurate determination of this fundamental photophysical parameter is the first step toward unlocking new applications for this and similar azo dyes.

References

- 1. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators [opg.optica.org]

- 5. researchgate.net [researchgate.net]

Mordant Red 19 molecular weight and formula

This document provides the core chemical properties of Mordant Red 19, an azo dye utilized in various industrial applications, including textile dyeing. The information is intended for researchers and professionals in chemistry and material science.

Chemical Identity and Properties

This compound is an organic compound classified as an azo dye.[1] It is most commonly available and used as its sodium salt.[1] The fundamental chemical data for both the free acid form and its sodium salt are presented below.

| Property | Value (Free Acid) | Value (Sodium Salt) |

| Chemical Formula | C₁₆H₁₃ClN₄O₅S[1] | C₁₆H₁₂ClN₄NaO₅S[2][3] |

| Molecular Weight | 408.82 g/mol | 430.79 g/mol [2] / 430.80 g/mol [3][4][5] |

| Common Synonyms | Acid Chrome Red 5G, Superchrome Red G[2] | - |

| CAS Registry No. | 25746-81-0[1] | 1934-24-3[1][2][3] |

Experimental Protocols & Methodologies

The data presented in this guide are based on standard chemical characterization and are widely cited in chemical databases. As this document pertains to the fundamental molecular properties of a well-established compound, detailed experimental protocols for its synthesis or analysis are beyond its scope. The manufacturing process generally involves the diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid and its subsequent coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Biochemical Signaling Pathways

This compound is a synthetic dye and is not involved in biological signaling pathways. Therefore, a corresponding diagram is not applicable to this compound.

Logical Relationship Diagram

The relationship between the free acid form of this compound and its more common salt is a simple acid-base reaction. This is a fundamental chemical principle rather than a complex workflow or pathway requiring a diagram.

References

A Technical Guide to the Purity Specifications of Analytical Grade Mordant Red 19

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Mordant Red 19 is the sodium salt of (E)-5-chloro-2-hydroxy-3-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonate.[2][3] Its chemical structure and key properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₆H₁₂ClN₄NaO₅S[3] |

| Molecular Weight | 430.80 g/mol [3] |

| CAS Number | 1934-24-3 (sodium salt)[4] |

| Appearance | Brilliant red powder |

| Solubility | Soluble in water (orange-red solution), ethanol (B145695) (brownish-orange), acetone, and Cellosolve. Insoluble in other organic solvents.[3] Soluble in DMSO.[2] |

Purity Specifications

The following table outlines the typical purity specifications for analytical grade this compound. These specifications are based on common requirements for analytical reagents and data available for azo dyes.

| Test | Specification |

| Assay (by Spectrophotometry) | ≥ 98.0% |

| Visual Transition Interval (as indicator) | Conforms to standard |

| Identity (FTIR) | Conforms to reference spectrum |

| Loss on Drying | ≤ 5.0% |

| Heavy Metals (as Pb) | ≤ 20 ppm |

| Insoluble Matter | Passes test |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below to ensure accurate assessment of this compound purity.

Assay by Spectrophotometry

This method determines the dye content by measuring its absorbance at the wavelength of maximum absorption.

Principle: The concentration of a chromophore is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert law.

Procedure:

-

Preparation of Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard, dissolve in deionized water in a 100 mL volumetric flask, and dilute to volume. Further dilute 5.0 mL of this stock solution to 100 mL with deionized water to obtain a working standard solution.

-

Preparation of Sample Solution: Accurately weigh approximately 50 mg of the this compound sample, dissolve in deionized water in a 100 mL volumetric flask, and dilute to volume. Dilute 5.0 mL of this solution to 100 mL with deionized water.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to scan for the wavelength of maximum absorbance (λmax), which is approximately 196 nm.[5]

-

Zero the instrument using deionized water as a blank.

-

Measure the absorbance of both the standard and sample solutions at the determined λmax.

-

-

Calculation:

-

Calculate the percentage purity using the following formula:

-

Identity by FTIR

This test confirms the identity of the material by comparing its infrared spectrum with that of a reference standard.[6]

Principle: The functional groups within a molecule absorb infrared radiation at specific frequencies, creating a unique spectral "fingerprint".[7]

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1 mg of the this compound sample mixed with about 200 mg of dry KBr powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Record the infrared spectrum of the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

Comparison: Compare the obtained spectrum with the reference spectrum of this compound. The positions and relative intensities of the major absorption bands should be concordant.[6]

Loss on Drying

This procedure determines the percentage of volatile matter (primarily water) in the sample.[8][9]

Principle: The sample is heated under specified conditions, and the loss in mass is measured.[10]

Procedure:

-

Accurately weigh a clean, dry weighing bottle.

-

Transfer approximately 1-2 g of the this compound sample to the weighing bottle and weigh accurately.[11]

-

Dry the sample in an oven at 105 °C for 2 hours.[8]

-

Cool the weighing bottle in a desiccator to room temperature and reweigh.

-

Calculation:

-

Calculate the percentage loss on drying using the following formula:

-

Heavy Metals

This test limits the content of metallic impurities that may be present from the manufacturing process.[12]

Principle: Heavy metals are precipitated as their sulfides, and the color produced is compared to that of a lead standard solution. Modern instrumental methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are also commonly employed for greater sensitivity and specificity.[13][14][15]

Procedure (using ICP-MS):

-

Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and digest it using a mixture of nitric acid and hydrochloric acid in a microwave digestion system.[16]

-

Standard Preparation: Prepare a series of standard solutions of lead (and other relevant metals like cadmium, chromium, arsenic, and mercury) in a similar acid matrix.[16]

-

Instrumental Analysis: Analyze the digested sample and standard solutions using an ICP-MS instrument.

-

Calculation: Determine the concentration of each heavy metal in the sample by comparing its response to the calibration curve generated from the standard solutions. The total heavy metals content should not exceed the specified limit.

Logical Workflow for Quality Control

The following diagram illustrates the logical workflow for the quality control of analytical grade this compound.

Caption: Quality control workflow for analytical grade this compound.

This guide provides a foundational understanding of the purity specifications and analytical methodologies for analytical grade this compound. Adherence to these standards is crucial for maintaining the integrity of scientific research and development. For compendial applications, users should always refer to the relevant pharmacopeial monographs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. pharmtech.com [pharmtech.com]

- 7. edinburghanalytical.com [edinburghanalytical.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. pharmaceuticalguideline.com [pharmaceuticalguideline.com]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. <731> LOSS ON DRYING [drugfuture.com]

- 12. denetim.com [denetim.com]

- 13. certifiedcosmetics.com [certifiedcosmetics.com]

- 14. scispace.com [scispace.com]

- 15. chemleg.com [chemleg.com]

- 16. iosrphr.org [iosrphr.org]

An In-depth Technical Guide to the Photostability and Degradation of Mordant Red 19

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Red 19, a monoazo dye, finds application in various industrial processes, including textile dyeing.[1][2] Understanding its photostability and degradation pathways is crucial for environmental remediation and ensuring the quality of products it is used in. This technical guide provides a comprehensive overview of the principles behind the photodegradation of this compound, with a focus on advanced oxidation processes (AOPs). It details experimental methodologies for studying its degradation, presents available quantitative data, and illustrates key reaction pathways and experimental workflows. While specific data for this compound is limited, this guide draws upon studies of similar mordant dyes and general principles of azo dye degradation to provide a thorough understanding for researchers in the field.

Introduction to this compound

This compound, also known as C.I. 18735, is an organic compound with the chemical formula C₁₆H₁₂ClN₄NaO₅S.[2] It is classified as a single azo dye.[2] The dye is soluble in water, presenting as an orange-red solution, and has some solubility in ethanol, acetone, and Cellosolve.[2] It is typically used as a sodium salt in conjunction with a mordant, such as chromium, to fix the dye to textiles.[1]

Chemical Structure:

References

Theoretical Basis of Mordant Red 19 as a Metal Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Red 19, an anionic monoazo dye, is a versatile chromogenic and fluorogenic agent with significant applications in the analytical determination of metal ions. Its utility as a metal indicator is predicated on its ability to form stable, colored, and often fluorescent coordination complexes with various metal cations. This technical guide delineates the theoretical principles underpinning the function of this compound as a metal indicator, focusing on its coordination chemistry, the mechanism of color and fluorescence change, and the quantitative aspects of its metal-ligand interactions. Detailed experimental protocols for the determination of aluminum are provided as a case study, and the broader applicability to other metal ions is discussed.

Introduction

This compound (C.I. 18735) is a member of the mordant dye class, which are substances that form coordination complexes with metal ions.[1] This complexation is the cornerstone of their function, both in traditional textile dyeing and in modern analytical chemistry.[2][3][4] As a metal indicator, this compound offers high sensitivity and selectivity for certain metal ions, most notably aluminum (Al³⁺), through spectrophotometric or spectrofluorimetric detection.[5][6] The formation of a metal-dye complex induces a significant shift in the electronic structure of the dye, leading to a visually or instrumentally detectable change in its absorption or emission spectrum.[1][7] This guide provides a comprehensive overview of the chemical principles that govern these phenomena.

Chemical Properties of this compound

This compound is an organic compound with the chemical formula C₁₆H₁₃ClN₄O₅S.[2][8] Its structure comprises a substituted phenylazo group linked to a pyrazolone (B3327878) ring system. This architecture provides multiple potential coordination sites for metal ions.

| Property | Value | Reference |

| IUPAC Name | 5-Chloro-2-hydroxy-3-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid | [8] |

| Molecular Formula | C₁₆H₁₃ClN₄O₅S | [2][8] |

| Molar Mass | 408.81 g·mol⁻¹ | [8] |

| CAS Number | 1934-24-3 (sodium salt) | [8] |

| Class | Azo Dye, Mordant Dye | [2] |

Below is a diagram of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Theoretical Basis of Metal Indication

The function of this compound as a metal indicator is based on the principles of coordination chemistry. The dye molecule acts as a ligand, donating lone pairs of electrons from its oxygen and nitrogen atoms to form coordinate covalent bonds with a central metal ion. This process is known as chelation.

Coordination and Chelation

The this compound molecule possesses several potential donor atoms, making it a polydentate ligand. The most probable coordination sites for metal ions are:

-

The hydroxyl (-OH) group on the benzene (B151609) ring.

-

The carbonyl (=O) group on the pyrazolone ring.

-

One of the nitrogen atoms of the azo (-N=N-) group.

The simultaneous binding of a metal ion to two or more of these sites forms a stable chelate ring, which is entropically favored. The formation of this metal-dye complex alters the electronic distribution and the conjugated π-system of the dye molecule.

Caption: General mechanism of metal-dye complex formation.

Mechanism of Color and Fluorescence Change

The color of an organic dye is determined by the absorption of light in the visible spectrum, which promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this compound, this corresponds to a π → π* electronic transition within its extensive conjugated system.

When a metal ion chelates with the dye, the following occurs:

-

Stabilization of the Excited State: The metal ion, acting as a Lewis acid, withdraws electron density from the ligand. This can stabilize the LUMO more than the HOMO, reducing the energy gap (ΔE) between them.

-

Bathochromic Shift: A smaller HOMO-LUMO gap means that the molecule will absorb light of a longer wavelength (lower energy), resulting in a shift of the absorption maximum (λ_max) to a longer wavelength. This is known as a bathochromic or "red" shift. This shift in absorption is perceived as a distinct color change.[1]

-

Enhanced Fluorescence: In some cases, particularly with diamagnetic metal ions like Al³⁺, the formation of the rigid chelate structure can reduce non-radiative decay pathways (e.g., vibrational relaxation) for the excited state. This increases the quantum yield of fluorescence, causing the complex to emit light upon excitation at an appropriate wavelength. The Al³⁺-Mordant Red 19 complex is a notable example, exhibiting strong fluorescence that allows for highly sensitive detection.[5][6]

Quantitative Analysis: The Case of Aluminum Detection

This compound has been successfully employed for the sensitive spectrofluorimetric determination of trace aluminum.[2][5][6] The optimal conditions and performance characteristics for this analysis are well-documented.

| Parameter | Optimal Value / Range | Reference |

| pH | 5.15 | [5] |

| Temperature | 70 °C | [5] |

| Reaction Time | 60 minutes | [5] |

| Excitation Wavelength (λ_ex) | 478 nm | [2][5][6] |

| Emission Wavelength (λ_em) | 555 nm | [2][5][6] |

| Linear Range | 2 - 20 ppb | [5][6] |

| Limit of Detection (LOD) | 0.4 ppb | [5][6] |

Experimental Protocols

The following is a detailed methodology for the spectrofluorimetric determination of aluminum using this compound, adapted from published research.[5]

Reagent Preparation

-

This compound Stock Solution: Dissolve a precisely weighed amount of this compound in n-propyl alcohol. Allow the solution to stand for at least 24 hours before use.

-

Buffer Solution (pH 5.15): Prepare a buffer solution using appropriate reagents (e.g., sodium acetate (B1210297) and acetic acid) and adjust the pH to 5.15.

-

Standard Aluminum Solution: Use a certified standard aluminum solution and perform serial dilutions with ultrapure water to prepare working standards.

Calibration Curve Construction

-

To a series of volumetric flasks, add 2.5 mL of n-propyl alcohol and 2.5 mL of the this compound stock solution.

-

Add aliquots of the standard aluminum solutions to create a range of concentrations (e.g., 0, 2, 5, 10, 15, 20 ppb).

-

Bring the volume in each flask up to 12.5 mL with the pH 5.15 buffer solution.

-

Heat the solutions at 70°C for 60 minutes in a water bath.

-

Cool the solutions to room temperature.

-

Measure the fluorescence emission intensity at 555 nm with an excitation wavelength of 478 nm using a spectrofluorometer.

-

Plot the emission intensity versus the aluminum concentration to construct the calibration curve.

Sample Analysis

-

Prepare the sample solution, ensuring its pH is adjusted to be compatible with the assay. Pre-treatment may be necessary to remove interfering ions.

-

Follow the same procedure as for the calibration standards, substituting the standard aluminum solution with the sample solution.

-

Measure the fluorescence intensity of the sample.

-

Determine the aluminum concentration in the sample by interpolating from the calibration curve.

Caption: Workflow for spectrofluorimetric Al³⁺ determination.

Selectivity and Interferences

The selectivity of this compound for a particular metal ion is dependent on the pH of the solution. By controlling the pH, it is possible to selectively form a complex with a target metal ion while other ions remain uncomplexed. For instance, the acidic to slightly acidic pH of 5.15 is optimal for aluminum complexation.[5] In more alkaline or acidic conditions, other metal ions might form more stable complexes or the dye itself may undergo protonation/deprotonation, altering its properties.

Common interfering ions, such as Fe³⁺, can also form colored complexes with mordant dyes.[9] The interference from these ions can often be mitigated by the use of masking agents, which form stable, colorless complexes with the interfering ions, preventing them from reacting with this compound.

Conclusion

The utility of this compound as a metal indicator is firmly rooted in the principles of coordination chemistry. Its ability to form stable, colored, and fluorescent chelate complexes with metal ions allows for sensitive and selective quantitative analysis. The significant change in its spectral properties upon complexation, driven by alterations to its conjugated electronic system, provides a robust basis for both spectrophotometric and spectrofluorimetric methods. The well-characterized application for aluminum detection serves as a prime example of its potential in analytical chemistry, offering a reliable method for trace metal analysis in various matrices. Further research into the stability constants and spectral properties of this compound with a wider array of metal ions would undoubtedly expand its applications for researchers, scientists, and drug development professionals.

References

- 1. Metal-complex dyes - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Fluorimetric determination of aluminum traces in hemodialysis solutions using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Discovery and history of Mordant Red 19 dye

An In-depth Technical Guide to the Discovery and History of Mordant Red 19

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mordant dye C.I. This compound. It details the dye's history, chemical properties, synthesis, and application methodologies.

Introduction and History

This compound (C.I. 18735) is a synthetic azo dye that emerged in the early 20th century.[1] Unlike ancient natural dyes such as Alizarin, which were used for millennia, this compound is a product of modern industrial chemistry. As an azo dye, its structure is characterized by the presence of a nitrogen-nitrogen double bond (N=N), which forms the chromophore.

Its primary application is in the dyeing of textiles, particularly protein fibers like wool. It is a mordant dye, meaning it requires a substance (a mordant), typically a metal salt, to bind the dye to the fabric.[2][3] The mordant forms a coordination complex with the dye molecule and attaches to the fiber, enhancing the fastness and influencing the final color of the dyed material.[3] Chromium salts are commonly used as mordants with this dye.[2]

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₆H₁₃ClN₄O₅S.[2] It is typically supplied as its sodium salt (C₁₆H₁₂ClN₄NaO₅S).[4]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 5-Chloro-2-hydroxy-3-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonic acid | [2] |

| Common Name | This compound | [2] |

| C.I. Name | C.I. This compound, 18735 | [4] |

| Other Names | Superchrome Red G, Metachrome Red 5G, Chrome Red 3G | [2] |

| CAS Number | 25746-81-0; 1934-24-3 (sodium salt) | [2] |

| Chemical Formula | C₁₆H₁₃ClN₄O₅S | [2] |

| Molar Mass | 408.81 g·mol⁻¹ (Acid form); 430.80 g·mol⁻¹ (Sodium salt) | [2][4] |

| Appearance | Red powder | [5] |

| Absorbance Peak (λmax) | 196 nm | [5] |

Table 2: Colorimetric Data

| Color Space | Values | Reference(s) |

| HEX Triplet | #AE0C00 | [2][6][7] |

| RGB | 174, 12, 0 | [2][7] |

| CMYK | 0, 93.1, 100, 31.8 | [7] |

| HSV | 4°, 100%, 68% | [2][6] |

Table 3: Solubility and Behavior in Solvents

| Solvent | Solubility / Behavior | Reference(s) |

| Water | Soluble (orange-red solution) | [4] |

| Ethanol | Soluble (brownish-light orange) | [4] |

| Acetone | Soluble | [4] |

| Cellosolve | Soluble | [4] |

| Other Organic Solvents | Insoluble | [4] |

| Concentrated H₂SO₄ | Yellow-orange, precipitates yellow upon dilution | [4] |

| Concentrated HNO₃ | Shallow olive-brown solution | [4] |

| 10% NaOH Solution | Turns yellow-orange | [4] |

Table 4: Fastness Properties on Wool

| Property | ISO Rating | AATCC Rating | Reference(s) |

| Light Fastness | 6 | 6 | [4] |

| Washing (Soaping) | 4-5 | 5 | [4] |

| Perspiration Fastness | 4-5 | 5 | [4] |

| Water Fastness | 4-5 | - | [4] |

| Fulling (Alkali) | 4 | - | [4] |

| Fulling (Acid) | 5 | - | [4] |

| Ironing | 3 | 5 | [4] |

Experimental Protocols

Synthesis of this compound

The industrial manufacturing process for this compound involves a two-step diazotization and coupling reaction.[4][8]

Step 1: Diazotization of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid

-

Prepare a solution of 3-Amino-5-chloro-2-hydroxybenzenesulfonic acid in an acidic medium (e.g., hydrochloric acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to the cooled solution with constant stirring.

-

The reaction produces a diazonium salt intermediate. Maintain the low temperature to ensure the stability of the salt.

Step 2: Azo Coupling

-

Prepare a separate alkaline solution of the coupling agent, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution.

-

Maintain the temperature and pH of the reaction mixture to facilitate the electrophilic substitution reaction.

-

The azo coupling reaction occurs, forming the this compound dye.

-

The resulting dye precipitates from the solution and can be isolated by filtration, followed by washing and drying.

Application Protocol: Mordant Dyeing of Wool

This protocol outlines a general procedure for dyeing wool fibers with this compound using a chromium mordant.

Materials:

-

Wool yarn or fabric

-

This compound dye

-

Potassium dichromate (mordant)

-

Acetic acid or sulfuric acid (for pH control)

-

Sodium carbonate (for scouring)

-

Non-ionic detergent

-

Deionized or distilled water

-

Stainless steel dye bath and heating equipment

-

Glass stirring rods

-

Personal Protective Equipment (gloves, goggles, lab coat)

Procedure:

-

Scouring (Cleaning the Fiber):

-

Wash the wool in a solution of 0.5 g/L sodium carbonate and 1 g/L non-ionic detergent at 40-50°C for 30 minutes to remove impurities.

-

Rinse thoroughly with warm water, then cold water, until the water runs clear.

-

-

Mordanting:

-

Prepare a mordant bath with a liquor ratio of 40:1 (40 mL of water for every 1 g of wool).

-

Dissolve potassium dichromate (3% on weight of fiber, owf) in the water.

-

Enter the wet, scoured wool into the mordant bath.

-

Slowly raise the temperature to boiling (100°C) over 45-60 minutes.

-

Hold at boiling for 60 minutes, stirring gently to ensure even mordanting.

-

Allow the bath to cool slowly, then remove the wool and rinse thoroughly.

-

-

Dyeing:

-

Prepare a new dye bath with a 40:1 liquor ratio.

-

Dissolve the required amount of this compound dye (e.g., 2% owf) in a small amount of hot water and add it to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

Enter the wet, mordanted wool into the dye bath at approximately 40°C.

-

Raise the temperature to boiling over 45-60 minutes.

-

Maintain at boiling for 60-90 minutes, stirring gently.

-

Allow the bath to cool gradually.

-

-

Rinsing and Finishing:

-

Remove the dyed wool from the exhausted dye bath.

-

Rinse with warm water, followed by cold water, until no more color bleeds from the fiber.

-

A final wash with a neutral detergent can be performed to remove any unfixed dye.

-

Squeeze out excess water and allow the wool to air dry away from direct sunlight.

-

References

- 1. piktochart.com [piktochart.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Internet Colors - Set of 1035 - this compound Color [paulnoll.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 6. This compound color - #AE0C00 - The Official Register of Color Names [color-register.org]

- 7. This compound / #ae0c00 hex color [colorhexa.com]

- 8. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

A Technical Guide to the Applications of Mordant Red 19 in Scientific Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Mordant Red 19 is an azo dye with a significant history in the textile industry.[1][2] However, its scientific applications extend far beyond textiles. In biomedical research, it is widely known as Alizarin Red S , a cornerstone histological stain for the detection and quantification of calcium deposition.[3][4] This dual identity makes it a versatile compound of interest to both material scientists and life science professionals.

This technical guide provides an in-depth exploration of the core applications of this compound / Alizarin Red S, with a focus on its use in textile dyeing science and its critical role as an assay in biomedical research and drug development. It includes detailed experimental protocols, quantitative data for comparison, and logical diagrams to illustrate key processes.

Section 1: Application in Textile Dyeing Science

As a mordant dye, this compound requires the use of a mordant—typically a metallic salt such as chromium—to bind effectively to textile fibers.[1] The mordant acts as a chemical bridge between the dye molecule and the fiber, enhancing the fastness and durability of the color.[5][6] It produces a brilliant red hue and is used for dyeing natural protein fibers like wool and silk.[7]

Data Presentation: Properties and Performance

The following tables summarize the key properties of this compound for textile applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| C.I. Name | This compound, C.I. 18735[7] |

| CAS Number | 1934-24-3 (Sodium Salt)[7][8] |

| Chemical Formula | C₁₆H₁₂ClN₄NaO₅S[7][8] |

| Molecular Weight | 430.80 g/mol [7] |

| Class | Single Azo Dye[7] |

| Solubility | Soluble in water (orange-red), moderately soluble in ethanol.[7] |

| Color (Hex) | #AE0C00[9] |

| Color (RGB) | 174, 12, 0[10] |

Table 2: Fastness Properties of this compound on Wool (ISO Standards)

| Fastness Test | Rating (1-8 Scale) |

|---|---|

| Light Fastness | 6[7] |

| Washing (Soaping) | 4-5[7] |

| Perspiration | 4-5[7] |

| Water | 4-5[7] |

| Ironing | 3[7] |

Note: Fastness ratings are typically on a scale of 1 to 5 or 1 to 8, where a higher number indicates better fastness.

Experimental Protocols: General Mordant Dyeing

This protocol provides a general methodology for applying a mordant dye to protein fibers like wool. Specific concentrations and times may be optimized for desired shades.

Protocol 1: Chrome Mordanting and Dyeing of Wool with this compound

1. Scouring (Cleaning the Fibers):

- Wash the wool fibers with a neutral soap or a non-ionic detergent (e.g., Synthrapol) in warm water to remove any oils, dirt, or impurities.[6]

- Rinse thoroughly with clean water until all soap is removed.

2. Mordanting:

- Prepare a mordant bath. For every 100g of dry wool, use 2-3g of potassium dichromate (a common chrome mordant).

- Dissolve the mordant completely in a large stainless steel pot filled with enough water to allow the fibers to move freely.

- Introduce the wet, scoured wool to the mordant bath.

- Slowly heat the bath to a simmer (around 80-90°C).[11]

- Maintain this temperature for 30-60 minutes, stirring gently to ensure even mordant uptake.[11]

- Allow the bath to cool completely before removing the fibers.

- Rinse the mordanted wool thoroughly with water to remove any unbound mordant.[11]

3. Dyeing:

- Prepare the dyebath. For every 100g of fiber, use 1-4g of this compound powder.

- Dissolve the dye powder in a stainless steel pot with sufficient water.

- Add the wet, mordanted wool to the dyebath.

- Slowly raise the temperature to a simmer (80-100°C) and hold for 45-60 minutes, stirring occasionally.[12]

- Turn off the heat and allow the fibers to cool in the dyebath to maximize dye uptake.

- Remove the dyed fibers, rinse with water until the water runs clear, and hang to dry away from direct sunlight.

Visualization: Mordant Dyeing Workflow

Section 2: Application in Biomedical Research (as Alizarin Red S)